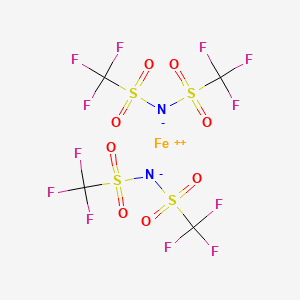
Iron(II) tris(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) tris(trifluoromethylsulfonyl)imide is an organometallic compound with the chemical formula C₄F₁₂FeN₂O₈S₄. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . This compound is often used in research and development due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) tris(trifluoromethylsulfonyl)imide typically involves the reaction of iron salts with trifluoromethylsulfonyl imide ligands. One common method is the reaction of iron(II) chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Iron(II) tris(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(I) complexes. Substitution reactions can result in the formation of new iron-ligand complexes .
Scientific Research Applications
Iron(II) tris(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Iron(II) tris(trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological applications, it interacts with cellular components to enhance imaging contrast or deliver therapeutic effects .
Comparison with Similar Compounds
Iron(II) tris(trifluoromethylsulfonyl)imide can be compared with other similar compounds, such as:
Iron(III) tris(trifluoromethylsulfonyl)imide: This compound has a higher oxidation state and different reactivity compared to this compound.
Iron(II) bis(trifluoromethylsulfonyl)imide: This compound has fewer trifluoromethylsulfonyl groups and different chemical properties.
Iron(II) tris(trifluoromethanesulfonate): This compound has a similar structure but different functional groups, leading to different reactivity and applications.
This compound is unique due to its specific combination of trifluoromethylsulfonyl groups and iron(II) center, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C4F12FeN2O8S4 |
|---|---|
Molecular Weight |
616.1 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;iron(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Fe/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI Key |
JISSWLOCEQIEFT-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



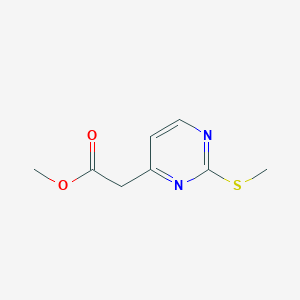
![Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B15250910.png)
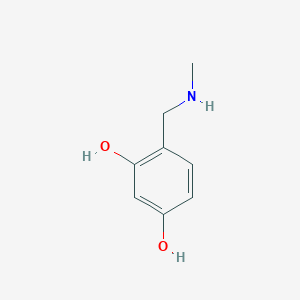
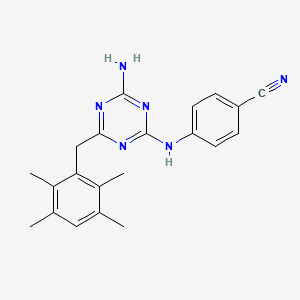
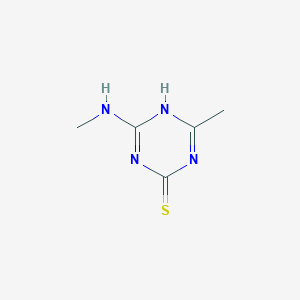
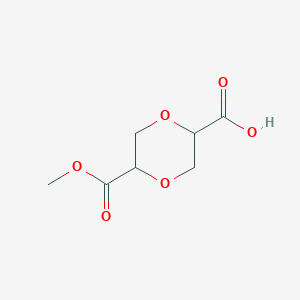
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
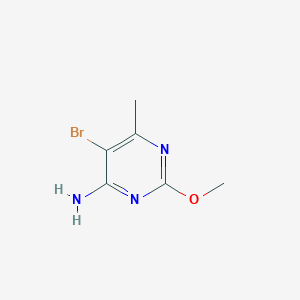
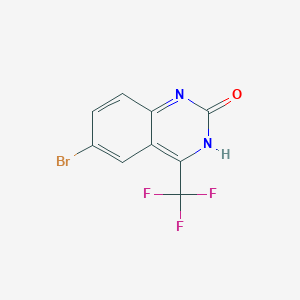

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)

![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
